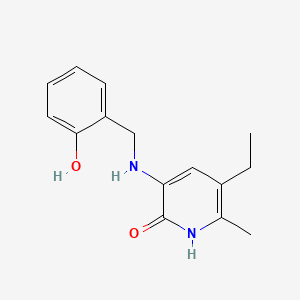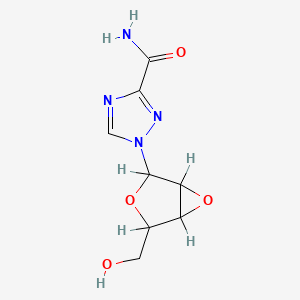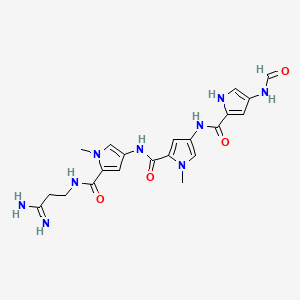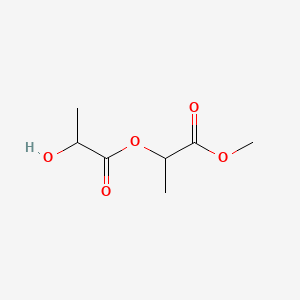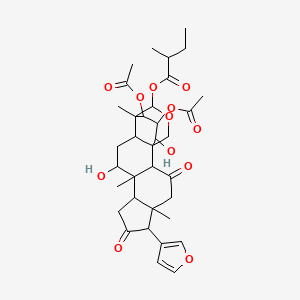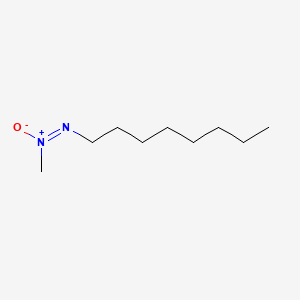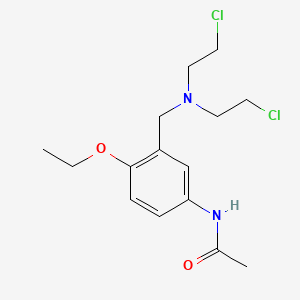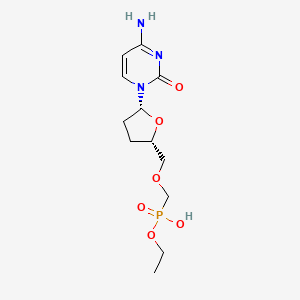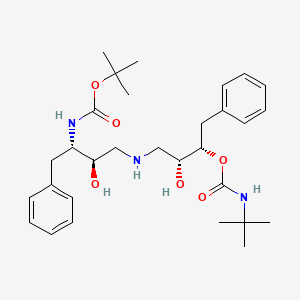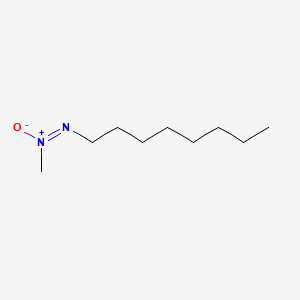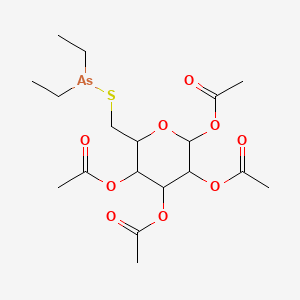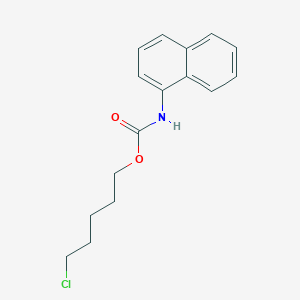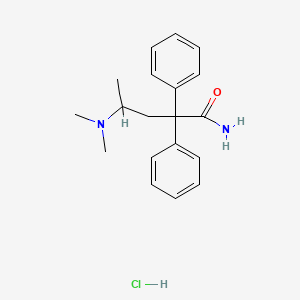
Aminopentamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminopentamide hydrochloride is a potent antispasmodic agent primarily used in veterinary medicine. It is a cholinergic blocking agent for smooth muscle, similar in action to atropine. This compound is often marketed under the brand name Centrine and is used to treat acute abdominal visceral spasms, pylorospasm, hypertrophic gastritis, and associated symptoms such as nausea, vomiting, and diarrhea in dogs and cats .
Métodos De Preparación
The synthesis of aminopentamide hydrochloride involves several steps. One common method includes the reaction of 4-(dimethylamino)-2,2-diphenylpentanamide with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Análisis De Reacciones Químicas
Aminopentamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Aminopentamide hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of antispasmodic agents and their mechanisms.
Biology: Researchers use it to study the effects of cholinergic blocking agents on smooth muscle tissues.
Medicine: Its primary application is in veterinary medicine for treating gastrointestinal disorders in animals.
Industry: It is used in the formulation of veterinary pharmaceuticals
Mecanismo De Acción
Aminopentamide hydrochloride exerts its effects by blocking cholinergic receptors in smooth muscle tissues. This action reduces the tone and amplitude of colonic contractions, decreases gastric secretion and acidity, and significantly reduces gastric motility. The molecular targets include muscarinic cholinergic receptors, which are part of the parasympathetic nervous system .
Comparación Con Compuestos Similares
Aminopentamide hydrochloride is similar to other antispasmodic agents such as atropine and hyoscine butylbromide. it is unique in its prolonged effect on reducing colonic contractions and its specific use in veterinary medicine. Other similar compounds include:
Atropine: A widely used antispasmodic and anticholinergic agent.
Hyoscine Butylbromide: Another antispasmodic agent used to treat abdominal pain and discomfort
This compound stands out due to its specific application in veterinary medicine and its effectiveness in treating gastrointestinal disorders in animals.
Propiedades
Número CAS |
2019-75-2 |
|---|---|
Fórmula molecular |
C19H25ClN2O |
Peso molecular |
332.9 g/mol |
Nombre IUPAC |
4-(dimethylamino)-2,2-diphenylpentanamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O.ClH/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15H,14H2,1-3H3,(H2,20,22);1H |
Clave InChI |
NNCPYVVEKIAMCB-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


